Fmoc-His(Trt)-OH
CAS No.: 109425-51-6
VCID: VC21538174
Molecular Formula: C40H33N3O4
Molecular Weight: 619.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-His(Trt)-OH, also known as N-Fmoc-N'-trityl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its protective groups, which enhance stability and facilitate the incorporation of histidine residues into peptides. The compound has a molecular formula of C40H33N3O4 and a molecular weight of approximately 619.7 g/mol . Applications in Peptide SynthesisFmoc-His(Trt)-OH is a standard building block in solid-phase peptide synthesis (SPPS). It allows for the introduction of histidine residues into peptides, which is essential for creating complex peptide sequences. These peptides have applications in biochemistry, molecular biology, and drug development . Research Findings and UtilizationResearch involving Fmoc-His(Trt)-OH often focuses on its role in peptide synthesis and drug development. For instance, compounds like Fmoc-His(Trt)-Pro-OH are used in synthesizing peptide-based drugs and in bioconjugation processes . The stability and protective groups of Fmoc-His(Trt)-OH make it an ideal choice for these applications. Research Applications Table
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CAS No. | 109425-51-6 | ||||||||||
Product Name | Fmoc-His(Trt)-OH | ||||||||||
Molecular Formula | C40H33N3O4 | ||||||||||
Molecular Weight | 619.7 g/mol | ||||||||||
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | ||||||||||
Standard InChI | InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1 | ||||||||||
Standard InChIKey | XXMYDXUIZKNHDT-QNGWXLTQSA-N | ||||||||||
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | ||||||||||
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | ||||||||||
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | ||||||||||
Synonyms | Fmoc-His(Trt)-OH;109425-51-6;N-Fmoc-N'-trityl-L-histidine;Na-Fmoc-Nim-trityl-L-histidine;N|A-Fmoc-N(im)-trityl-L-histidine;Nalpha-Fmoc-N(im)-trityl-L-histidine;AmbotzFAA1090;Fmoc-his(trityl)-OH;PubChem10019;Fmoc-L-His(Trt)-OH;Fmoc-1-Trityl-His-OH;AC1Q71CN;N-Fmoc-1-trityl-L-histidine;47639_ALDRICH;FMOC-HIS(1-TRT)-OH;SCHEMBL1737899;47639_FLUKA;MolPort-003-934-225;C40H33N3O4;N-a-Fmoc-N-im-trityl-L-histidine;Nalpha-Fmoc-Nim-trityl-L-histidine;N-|A-Fmoc-N-im-trityl-L-histidine;Nalpha-Fmoc-tele-trityl-L-histidine;ANW-16042;CF-186 | ||||||||||
Reference | Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018 | ||||||||||
PubChem Compound | 11422193 | ||||||||||
Last Modified | Aug 15 2023 |
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